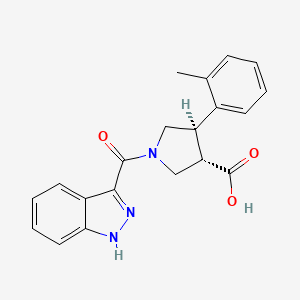

![molecular formula C17H12N2O B5509536 7,8-二甲基-11H-茚并[1,2-b]喹喔啉-11-酮 CAS No. 40114-83-8](/img/structure/B5509536.png)

7,8-二甲基-11H-茚并[1,2-b]喹喔啉-11-酮

描述

Synthesis Analysis

The synthesis of 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one derivatives involves various strategies, including microwave-assisted reactions, organo-catalyzed condensations, and multi-component couplings. For instance, 11H-Indeno[1,2-b]quinoxalines can be generated in situ from ninhydrin and 1,2-phenylenediamines, catalyzed by montmorillonite K10 under microwave irradiation, showcasing the efficiency of microwave-assisted synthesis in producing these compounds in good yields (Azizian et al., 2005). Additionally, mandelic acid has been used as an efficient organo-catalyst for synthesizing these derivatives under greener conditions, highlighting the push towards more environmentally friendly synthetic methods (Sharma et al., 2021).

Molecular Structure Analysis

The molecular structure of 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one derivatives has been extensively studied through spectral analysis and molecular modeling. These analyses have been instrumental in confirming the structures of newly synthesized derivatives and understanding their stereochemistry and electronic properties. For example, DFT calculations have been employed to investigate the Z,E-isomerism of certain derivatives, offering insights into their molecular conformations (Kovrizhina et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including 1,3-dipolar cycloadditions and reactions with azomethine ylides, leading to complex compounds with potential therapeutic applications. The versatility in their chemical reactivity is attributed to the presence of reactive functional groups, enabling the synthesis of a diverse array of derivatives with varying biological activities (Filatov et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in medicinal chemistry. These properties can influence the bioavailability and pharmacokinetics of potential drug candidates derived from the 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one scaffold.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for understanding the therapeutic potential of these derivatives. Their ability to interact with DNA and inhibit topoisomerase II, for instance, underscores their potential as anticancer agents. Studies have also explored their antifungal, antibacterial, and anti-inflammatory activities, demonstrating the broad spectrum of biological effects these compounds can elicit (Abdelsalaam & El-Samahy, 2020).

科学研究应用

有机合成和生物利用度

7,8-二甲基-11H-茚并[1,2-b]喹喔啉-11-酮衍生物在有机合成中发挥着至关重要的作用,作为具有潜在药用价值的中间产物。例如,11H-茚并[1,2-b]喹喔啉-11-酮-2-(4-乙基亚苄基)腙的合成显示出有希望的生物利用度预测,用于治疗神经炎症和缺血再灌注损伤,突出了该化合物在药物化学研究中的重要性 (Kovrizhina, Samorodova, & Khlebnikov, 2021).

抗癌特性

已经对 7,8-二甲基-11H-茚并[1,2-b]喹喔啉-11-酮衍生物的抗癌特性进行了大量研究。一项研究合成了衍生物进行抗增殖评估,发现特定化合物对 MDA-MB231、PC-3 和 Huh-7 癌细胞系有效,具有显着的选择性指数。这项研究表明这些化合物在癌症治疗中具有潜在的治疗应用,因为它们对 topo I 和 topo II 酶表现出可比较的抑制活性,并诱导癌细胞的细胞周期停滞和细胞凋亡 (Tseng et al., 2016).

抗菌和抗真菌剂

茚并[1,2-b]喹喔啉衍生物也因其抗菌和抗真菌特性而被探索。这些化合物的合成和分子建模已显示出对各种微生物菌株有希望的结果,使其成为开发新的抗菌和抗真菌疗法的潜在候选者。这在抗菌素耐药性不断上升的情况下尤为重要,突出了寻找新的有效治疗化合物的必要性 (Abdelsalaam & El-Samahy, 2020).

合成方法和催化

对 7,8-二甲基-11H-茚并[1,2-b]喹喔啉-11-酮的研究也集中在创新的合成方法上,包括使用硝酸锆作为可重复使用的耐水路易斯酸催化剂。该方法为 N-取代吡咯的合成提供了高收率和较短的反应时间,证明了该化合物的多功能性以及合成有机化学的持续进步 (Hasaninejad et al., 2012).

作用机制

未来方向

属性

IUPAC Name |

7,8-dimethylindeno[1,2-b]quinoxalin-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-9-7-13-14(8-10(9)2)19-16-15(18-13)11-5-3-4-6-12(11)17(16)20/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWXWXXEFOAELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351630 | |

| Record name | 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40114-83-8 | |

| Record name | NSC162690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

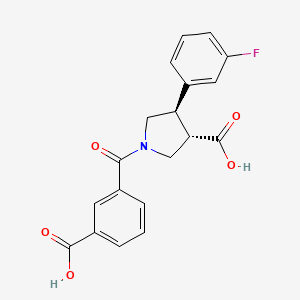

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

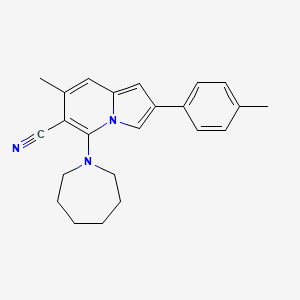

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

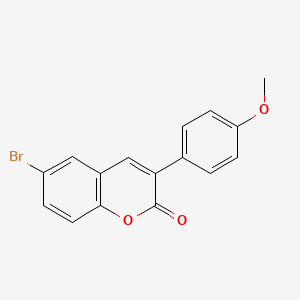

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)